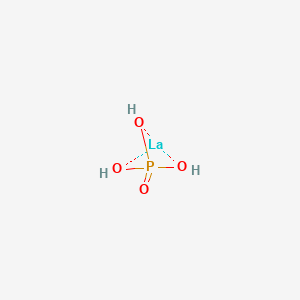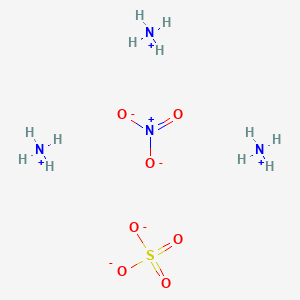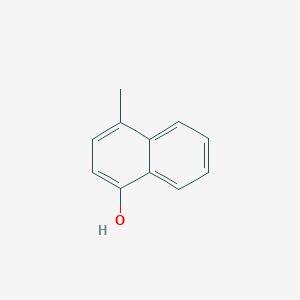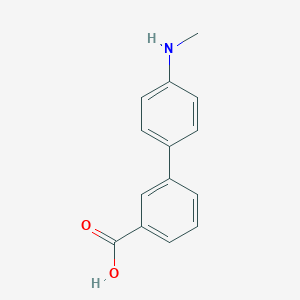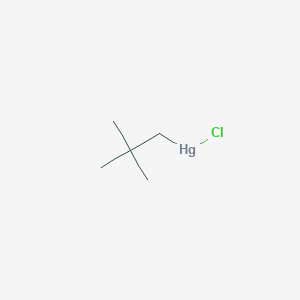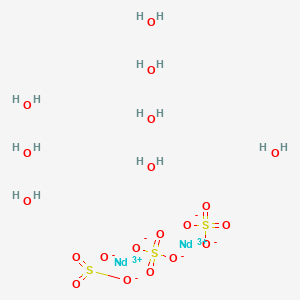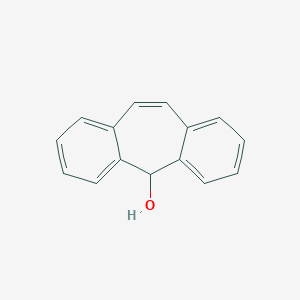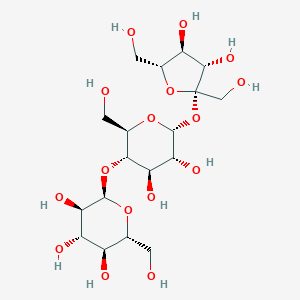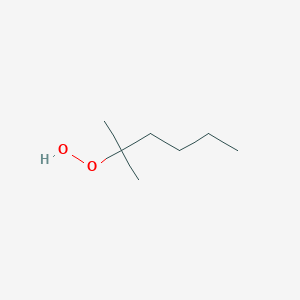
2-Methylhexane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhexane-2-peroxol is a peroxide compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is highly reactive and can be synthesized through various methods.
Mécanisme D'action
2-Methylhexane-2-peroxol acts as a radical initiator by decomposing into free radicals upon heating. These free radicals can then initiate chain reactions in various chemical reactions. In biological systems, 2-Methylhexane-2-peroxol can cause oxidative stress by generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids.
Effets Biochimiques Et Physiologiques
In biological systems, 2-Methylhexane-2-peroxol has been shown to induce oxidative stress and cause cell death. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, it has been used in the study of aging and age-related diseases due to its ability to induce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methylhexane-2-peroxol in lab experiments is its high reactivity, which makes it an effective radical initiator. However, its explosive nature requires careful handling and storage. In addition, its ability to induce oxidative stress can make it difficult to study specific biological processes without causing unwanted effects.
Orientations Futures
Future research on 2-Methylhexane-2-peroxol could focus on its potential therapeutic applications in cancer treatment and in the study of aging and age-related diseases. In addition, further investigation into its mechanism of action and its effects on biological systems could lead to a better understanding of oxidative stress and its role in disease development. Finally, the development of safer and more efficient methods for synthesizing and handling 2-Methylhexane-2-peroxol could facilitate its use in scientific research.
Méthodes De Synthèse
2-Methylhexane-2-peroxol can be synthesized through the reaction of hydrogen peroxide with 2-methylhexene. The reaction is exothermic and requires careful handling due to the explosive nature of the peroxide compound. Other methods of synthesis include the reaction of tert-butyl hydroperoxide with 2-methylpentene and the reaction of peracetic acid with 2-methylhexene.
Applications De Recherche Scientifique
2-Methylhexane-2-peroxol has been extensively used in scientific research as a radical initiator and as a source of free radicals. It is commonly used in polymerization reactions, oxidation reactions, and in the synthesis of organic compounds. It has also been used in the study of oxidative stress and its effects on biological systems.
Propriétés
Numéro CAS |
14474-79-4 |
|---|---|
Nom du produit |
2-Methylhexane-2-peroxol |
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.2 g/mol |
Nom IUPAC |
2-hydroperoxy-2-methylhexane |
InChI |
InChI=1S/C7H16O2/c1-4-5-6-7(2,3)9-8/h8H,4-6H2,1-3H3 |
Clé InChI |
VERXWMXNIBWXFV-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)OO |
SMILES canonique |
CCCCC(C)(C)OO |
Synonymes |
1,1-Dimethylpentyl hydroperoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




